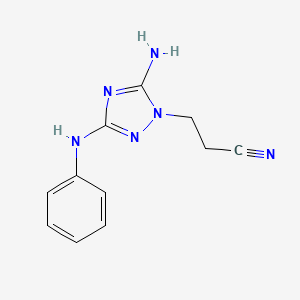
N~1~,N~1~-Dihydroxyethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dihydroxyethane-1,2-diamine is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two hydroxyl groups and two amine groups attached to an ethane backbone. This compound is known for its versatility and reactivity, making it a valuable intermediate in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dihydroxyethane-1,2-diamine typically involves the reaction of ethylene diamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dihydroxyethane-1,2-diamine is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dihydroxyethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl and amine groups can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include various substituted amines, oxides, and other derivatives that find applications in different fields.
Scientific Research Applications
N~1~,N~1~-Dihydroxyethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: N1,N~1~-Dihydroxyethane-1,2-diamine is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-Dihydroxyethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, leading to changes in their structure and function. These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
N~1~,N~1~-Dihydroxyethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’-Dimethylethylenediamine: This compound has similar structural features but differs in its reactivity and applications.
Ethylenediamine: A simpler analogue with only amine groups, lacking the hydroxyl groups present in N1,N~1~-Dihydroxyethane-1,2-diamine.
Diethylenetriamine: A related compound with an additional amine group, leading to different chemical properties and uses.
The uniqueness of N1,N~1~-Dihydroxyethane-1,2-diamine lies in its combination of hydroxyl and amine groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
477782-47-1 |
|---|---|
Molecular Formula |
C2H8N2O2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
N',N'-dihydroxyethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2O2/c3-1-2-4(5)6/h5-6H,1-3H2 |
InChI Key |
VPPZZYUKSCTNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
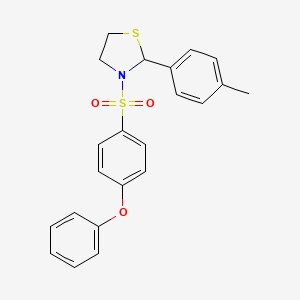
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
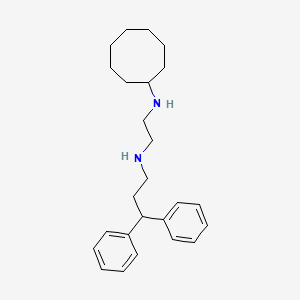
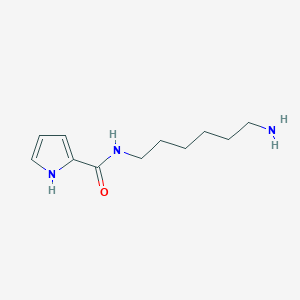
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
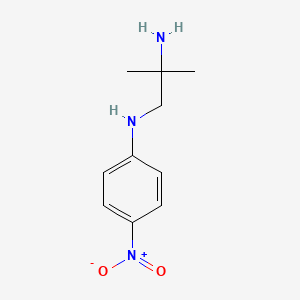


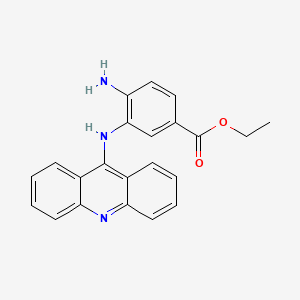
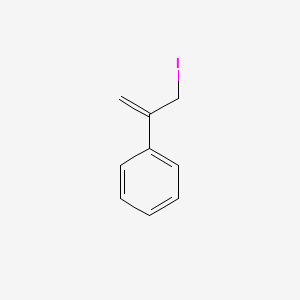
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
